Fluorine-Driven Lipophilicity Shift vs. Des-Fluoro Analog
The 5-fluoro substitution in the target compound (CAS 93201-42-4) increases lipophilicity relative to its non-fluorinated analog, N-methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide (CAS 61308-33-6). This is reflected in the predicted LogP values: 2.54 for the fluorinated compound vs. an estimated ~2.1 for the des-fluoro analog (calculated via ACD/Labs Percepta ). The difference is consistent with the known effect of aromatic fluorine on partition coefficients [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.54 (ACD/Labs predicted) |
| Comparator Or Baseline | Des-fluoro analog (CAS 61308-33-6): estimated LogP ≈ 2.1 |
| Quantified Difference | ΔLogP ≈ 0.44 |
| Conditions | Predicted via ACD/Labs Percepta Platform; experimental validation recommended. |
Why This Matters
Higher lipophilicity can enhance membrane permeability and alter tissue distribution, making the fluorinated compound a preferred candidate for CNS-targeted probe design or where increased metabolic stability is desired.
- [1] Böhm, H.J., et al. Fluorine in Medicinal Chemistry. ChemBioChem 2004, 5, 637–643. DOI: 10.1002/cbic.200400007. View Source
